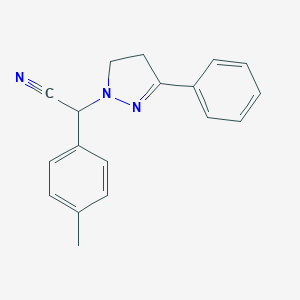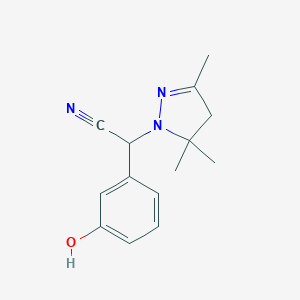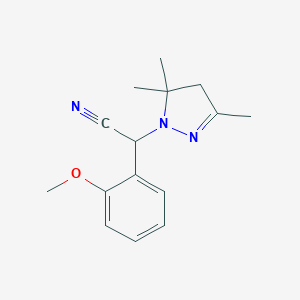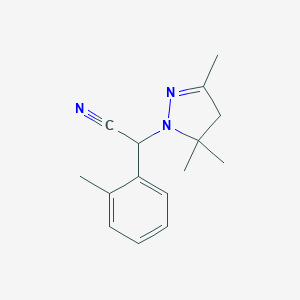![molecular formula C25H23N3O3 B257799 (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazolines and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves the inhibition of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties and can scavenge free radicals. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has been shown to have several biochemical and physiological effects. It can reduce inflammation and oxidative stress and protect against neurodegenerative diseases. This compound has also been shown to improve cardiac function and prevent heart damage.
実験室実験の利点と制限
One of the advantages of using (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer progression. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile. One potential direction is the development of new synthesis methods to improve the yield and availability of this compound. Another direction is the study of its potential therapeutic properties in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is also needed to understand its mechanism of action and identify potential drug targets.
合成法
The synthesis method of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, 4-methoxyphenylhydrazine, benzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired compound in good yield.
科学的研究の応用
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its neuroprotective and cardioprotective effects.
特性
製品名 |
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile |
|---|---|
分子式 |
C25H23N3O3 |
分子量 |
413.5 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]acetonitrile |
InChI |
InChI=1S/C25H23N3O3/c1-30-20-11-8-17(9-12-20)21-15-22(18-6-4-3-5-7-18)28(27-21)23(16-26)19-10-13-24(29)25(14-19)31-2/h3-14,22-23,29H,15H2,1-2H3 |
InChIキー |
LXHJXMMJSVZGTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC(=C(C=C4)O)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC(=C(C=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)





acetonitrile](/img/structure/B257751.png)
